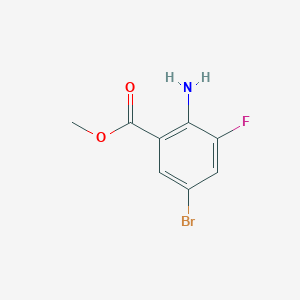
Methyl 2-amino-5-bromo-3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-5-bromo-3-chlorobenzoate: is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of benzoic acid, featuring amino, bromo, and chloro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method involves the nitration of methyl benzoate to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Direct Substitution: Another method involves direct substitution reactions on methyl 2-amino benzoate, where bromine and chlorine are introduced under controlled conditions.
Industrial Production Methods: Industrial production typically involves multi-step synthesis, starting from readily available precursors. The process includes nitration, reduction, and halogenation steps, often optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-amino-5-bromo-3-chlorobenzoate can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form various derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Bromination: Bromine in the presence of a catalyst.
Chlorination: Chlorine gas or other chlorinating agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Major Products:
Substituted Benzoates: Various derivatives depending on the substituents introduced during the reactions.
Coupled Products: Complex aromatic compounds formed through coupling reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceutical Intermediates: Used in the synthesis of drugs and bioactive molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industry:
Materials Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of various chemical products.
Mechanism of Action
The mechanism by which methyl 2-amino-5-bromo-3-chlorobenzoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds, while the bromo and chloro substituents can participate in halogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to act as a ligand in catalytic processes .
Comparison with Similar Compounds
Methyl 2-amino-5-chlorobenzoate: Lacks the bromo substituent, making it less reactive in certain substitution reactions.
Methyl 2-amino-3-chlorobenzoate: Differently substituted, leading to variations in reactivity and applications.
Properties
IUPAC Name |
methyl 2-amino-5-bromo-3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNUYVGCMZFUFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(N-hydroxycarbamimidoyl)methoxy]benzoate](/img/structure/B7835962.png)
![tert-butyl 4-[(3E)-3-amino-3-(hydroxyimino)propyl]piperazine-1-carboxylate](/img/structure/B7835965.png)
![1-Phenyl-6-(prop-2-en-1-ylamino)-1h-pyrazolo-[3,4-d]pyrimidin-4(5h)-one](/img/structure/B7835969.png)
![2,2'-[(6-Methylpyrimidine-2,4-diyl)disulfanediyl]bis(phenylacetic acid)](/img/structure/B7835975.png)
acetic acid](/img/structure/B7835983.png)







